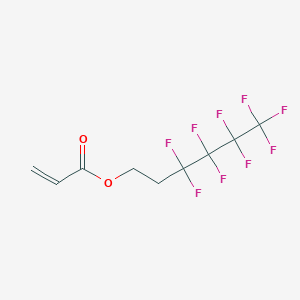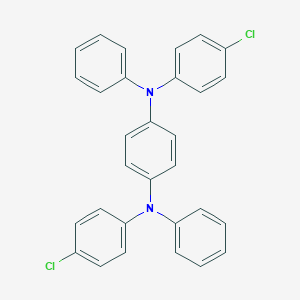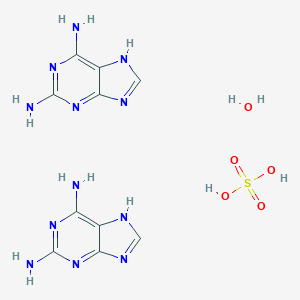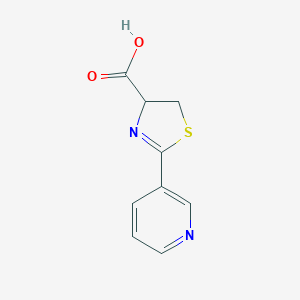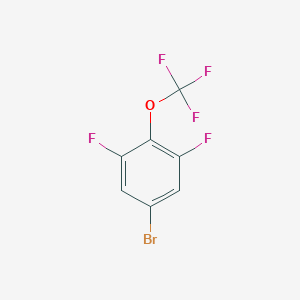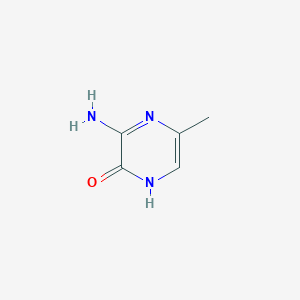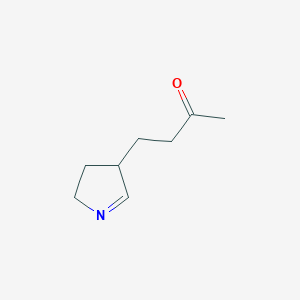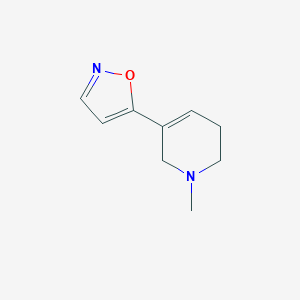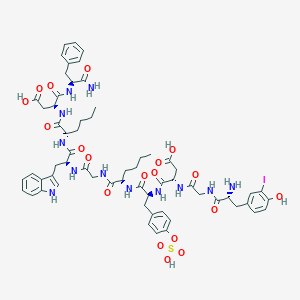
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-, also known as CCK-8, is a peptide hormone that is found in the gastrointestinal tract and the brain. It is synthesized by the enteroendocrine cells in the small intestine and released into the bloodstream in response to the presence of food. CCK-8 has been found to have various physiological and biochemical effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- binds to specific receptors on the surface of target cells, including the pancreas and brain. The binding of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, resulting in the release of digestive enzymes and bile, as well as the regulation of food intake and other physiological processes.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have various biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the regulation of food intake and satiety. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has also been found to have effects on the central nervous system, including the regulation of anxiety and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- is a useful tool for studying the regulation of food intake and digestion, as well as the effects of peptides on the central nervous system. However, there are some limitations to its use in lab experiments. For example, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be difficult to work with due to its rapid degradation and low solubility. In addition, the effects of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be dose-dependent, making it important to carefully control the concentration of the peptide in experiments.
Orientations Futures
There are many potential future directions for research on Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-. For example, further studies could investigate the role of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- in the regulation of anxiety and pain, as well as its potential therapeutic applications in these areas. In addition, there is a need for further research on the mechanism of action of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- and its effects on other physiological processes. Finally, the development of more stable and soluble forms of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- could facilitate its use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and allows for the rapid and efficient synthesis of peptides. The final product is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been extensively studied for its role in the regulation of food intake and digestion. It has been found to stimulate the release of digestive enzymes from the pancreas and bile from the gallbladder. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- also acts as a satiety signal, reducing food intake and promoting feelings of fullness. In addition, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have effects on the central nervous system, including the regulation of anxiety and pain.
Propriétés
Numéro CAS |
118688-24-7 |
|---|---|
Nom du produit |
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- |
Formule moléculaire |
C62H77IN12O19S |
Poids moléculaire |
1453.3 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77IN12O19S/c1-3-5-15-43(71-59(87)46(27-35-18-21-38(22-19-35)94-95(91,92)93)74-61(89)48(29-53(79)80)70-51(77)32-67-56(84)41(64)25-36-20-23-50(76)40(63)24-36)57(85)68-33-52(78)69-47(28-37-31-66-42-17-11-10-14-39(37)42)60(88)72-44(16-6-4-2)58(86)75-49(30-54(81)82)62(90)73-45(55(65)83)26-34-12-8-7-9-13-34/h7-14,17-24,31,41,43-49,66,76H,3-6,15-16,25-30,32-33,64H2,1-2H3,(H2,65,83)(H,67,84)(H,68,85)(H,69,78)(H,70,77)(H,71,87)(H,72,88)(H,73,90)(H,74,89)(H,75,86)(H,79,80)(H,81,82)(H,91,92,93)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1 |
Clé InChI |
ODPHDJYCCQFLCA-ZRJFNEKDSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC(=C(C=C5)O)I)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
Autres numéros CAS |
118688-24-7 |
Séquence |
XGDXXGWXDF |
Synonymes |
CCK(26-33), I-Tyr-Gly-Nle(28,31)- CCK-ITGN cholecystokinin (26-33), I-Tyr-Gly-Nle(28,31)- cholecystokinin (26-33), iodo-tyrosyl-glycyl-norleucine(28,31)- iodo-Tyr-Gly-28,31-Nle-cholecystokinin (26-33) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





